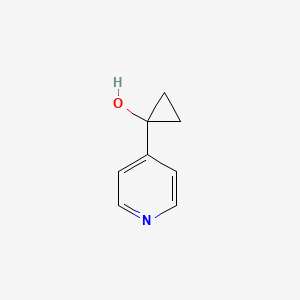
1-(Pyridin-4-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-4-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H9NO It features a cyclopropane ring bonded to a pyridine ring and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)cyclopropan-1-ol typically involves the cyclopropanation of pyridine derivatives. One common method is the reaction of pyridine with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often require careful control of temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyridin-4-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridin-4-ylcyclopropanone.
Reduction: Formation of pyridin-4-ylcyclopropane.
Substitution: Formation of various substituted pyridin-4-ylcyclopropanols depending on the reagents used.
Applications De Recherche Scientifique
1-(Pyridin-4-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-4-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Pyridin-3-yl)cyclopropan-1-ol
- 1-(Pyridin-2-yl)cyclopropan-1-ol
- 1-(Pyridin-4-yl)cyclopropane
Uniqueness
1-(Pyridin-4-yl)cyclopropan-1-ol is unique due to the position of the pyridine ring and the presence of the hydroxyl group on the cyclopropane ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H9NO |
|---|---|
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
1-pyridin-4-ylcyclopropan-1-ol |
InChI |
InChI=1S/C8H9NO/c10-8(3-4-8)7-1-5-9-6-2-7/h1-2,5-6,10H,3-4H2 |
Clé InChI |
UWUGMNSKLAKDDF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=NC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



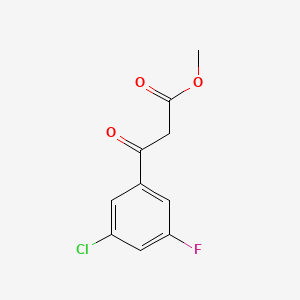

![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)
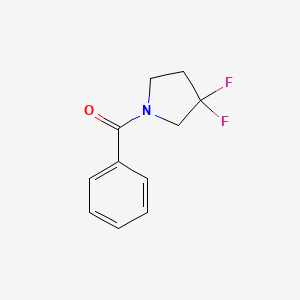
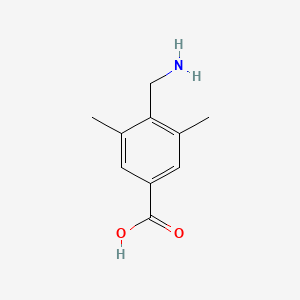

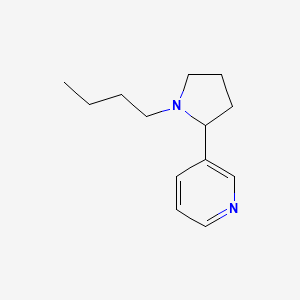
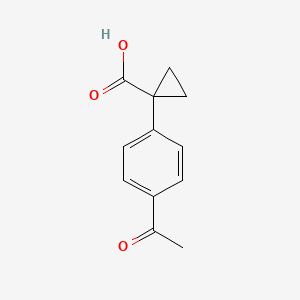
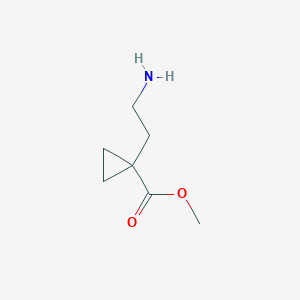

![Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride](/img/structure/B13518955.png)
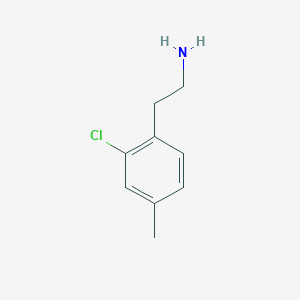
![tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13518978.png)
